(S)-2-(3,4-Dimethoxybenzyl)pyrrolidine

Vue d'ensemble

Description

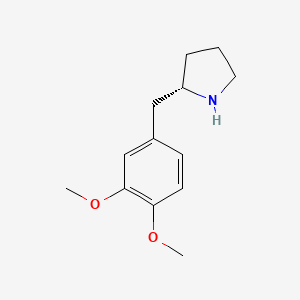

(S)-2-(3,4-Dimethoxybenzyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 3,4-dimethoxybenzyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3,4-Dimethoxybenzyl)pyrrolidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and (S)-pyrrolidine.

Key Reactions: The key step involves the condensation of 3,4-dimethoxybenzaldehyde with (S)-pyrrolidine under acidic or basic conditions to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, to improve yield and efficiency. Large-scale synthesis would also include steps for the recovery and recycling of solvents and reagents.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-(3,4-Dimethoxybenzyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Neurological Disorders

One of the prominent applications of (S)-2-(3,4-Dimethoxybenzyl)pyrrolidine is in the development of treatments for neurological disorders. Research indicates that pyrrolidine derivatives can serve as precursors for synthesizing compounds used in treating epilepsy and other neurological conditions. For instance, derivatives like brivaracetam and seletracetam, which are synthesized from pyrrolidine frameworks, have shown efficacy in managing seizures .

Table 1: Pyrrolidine Derivatives and Their Applications

| Compound Name | Structure Type | Application Area |

|---|---|---|

| Brivaracetam | 2-oxo-pyrrolidin-1-yl | Epilepsy treatment |

| Seletracetam | 2-oxo-pyrrolidin-1-yl | Antiepileptic |

| This compound | 4-substituted pyrrolidine | Neurological disorders |

1.2 Antimalarial Research

Another significant application of this compound is its incorporation into hybrid compounds aimed at enhancing antimalarial activity. A study explored the synthesis of pyrrolidine-acridine hybrids that included this compound as a key component. These hybrids were evaluated for their antimalarial effects against multidrug-resistant strains of malaria parasites. The results indicated promising activity, suggesting that such derivatives could lead to new therapeutic strategies for malaria .

Table 2: Antimalarial Activity of Pyrrolidine-Acridine Hybrids

| Compound Name | Mode of Action | Efficacy Against |

|---|---|---|

| Pyrrolidine-Acridine Hybrid | Disruption of parasite metabolism | MDR rodent malaria |

| This compound | Enhances hybrid activity | Multidrug-resistant strains |

Pharmacological Insights

2.1 Cognitive Enhancements

Research has also indicated potential cognitive enhancement properties associated with this compound. It has been studied for its ability to mitigate cognitive biases in clinical decision-making contexts. The compound's influence on neurotransmitter systems could play a role in improving cognitive functions, making it a candidate for further exploration in pharmacological studies focused on cognitive disorders .

Case Studies and Research Findings

Case Study 1: Synthesis and Evaluation of Pyrrolidine Derivatives

A comprehensive study was conducted to synthesize various pyrrolidine derivatives, including this compound. The synthesized compounds underwent rigorous evaluation for their pharmacological properties, showcasing significant activity against targeted neurological pathways. This study highlighted the versatility of pyrrolidine derivatives in drug development.

Case Study 2: Antimalarial Efficacy Assessment

In another research initiative, the antimalarial efficacy of a series of pyrrolidine-acridine hybrids was assessed using both in vitro and in vivo models. The inclusion of this compound into these hybrids demonstrated enhanced effectiveness against resistant malaria strains, paving the way for novel therapeutic combinations.

Mécanisme D'action

The mechanism of action of (S)-2-(3,4-Dimethoxybenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets and altering their activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-2-(3,4-Dimethoxybenzyl)pyrrolidine: The enantiomer of the compound, which may have different biological activities.

2-(3,4-Dimethoxybenzyl)piperidine: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.

3,4-Dimethoxybenzylamine: A simpler compound lacking the pyrrolidine ring.

Uniqueness

(S)-2-(3,4-Dimethoxybenzyl)pyrrolidine is unique due to its specific chiral configuration and the presence of both the pyrrolidine ring and the 3,4-dimethoxybenzyl group. These structural features contribute to its distinct chemical and biological properties.

Activité Biologique

(S)-2-(3,4-Dimethoxybenzyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a pyrrolidine ring substituted with a 3,4-dimethoxybenzyl group. The synthesis typically involves the following steps:

- Formation of the Pyrrolidine Ring : The pyrrolidine ring can be synthesized through various methods, including cyclization reactions involving suitable precursors.

- Substitution with 3,4-Dimethoxybenzyl Group : This can be achieved via nucleophilic substitution reactions where the dimethoxybenzyl moiety is introduced to the nitrogen atom of the pyrrolidine.

Biological Activity

The biological activities of this compound have been investigated across several studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Recent studies have shown that this compound exhibits notable anticancer properties. For example:

- Inhibition of Tumor Cell Growth : In vitro assays demonstrated that this compound inhibits the growth of various tumor cell lines at sub-micromolar concentrations. It was specifically effective in inducing G2/M phase arrest in cancer cells, which is critical for halting cell proliferation .

- Mechanism of Action : The compound appears to inhibit tubulin polymerization, a vital process for mitosis, thereby disrupting cell division .

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent:

- Broad-Spectrum Activity : Studies have indicated that it possesses activity against a range of bacterial strains and fungi, making it a candidate for further exploration in infectious disease treatment .

Case Studies

Several case studies provide insight into the compound's efficacy and safety profile:

- Cell Cycle Analysis : A study involving HeLa cells treated with varying concentrations of this compound revealed a concentration-dependent effect on cell cycle progression. The compound significantly increased the percentage of cells in the G2/M phase while decreasing those in G1 .

- In Vivo Efficacy : In animal models, this compound demonstrated significant tumor growth inhibition when administered alongside standard chemotherapy agents. This suggests potential for use in combination therapies .

Research Findings Summary

Propriétés

IUPAC Name |

(2S)-2-[(3,4-dimethoxyphenyl)methyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-15-12-6-5-10(9-13(12)16-2)8-11-4-3-7-14-11/h5-6,9,11,14H,3-4,7-8H2,1-2H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZYPDMLAMMCDC-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2CCCN2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@@H]2CCCN2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.